2,3,4,5-Tetrahydro-1,5-benzothiazepine

Description

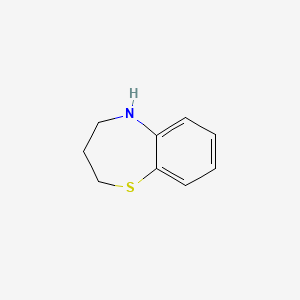

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLBWZNMWUEVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275921 | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40358-33-6 | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pervasive Influence of Benzothiazepine Scaffolds in Chemical Sciences

The benzothiazepine (B8601423) nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a seven-membered thiazepine ring, represents a "privileged scaffold" in medicinal chemistry. acs.orgderpharmachemica.com This designation stems from the ability of this core structure to serve as a versatile template for the development of a wide array of biologically active compounds. acs.org The inherent structural features of benzothiazepines allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities.

Historically, the discovery of diltiazem, a prominent calcium channel blocker for the management of cardiovascular disorders, marked a significant milestone and spurred extensive research into the therapeutic potential of the 1,5-benzothiazepine (B1259763) class. derpharmachemica.com Beyond their well-established role in cardiovascular medicine, benzothiazepine derivatives have demonstrated a remarkable range of biological effects, including acting as central nervous system (CNS) depressants, anti-inflammatory agents, and even exhibiting anticancer properties. derpharmachemica.comnih.gov The fusion of the benzene and thiazepine rings creates a unique three-dimensional architecture that can effectively interact with various biological targets.

The versatility of the benzothiazepine framework is further underscored by its application in the synthesis of compounds with potential as anticonvulsants, antihypertensives, and antimicrobial agents. researchgate.net The ongoing exploration of this scaffold continues to yield novel compounds with promising therapeutic profiles, solidifying its importance in the field of drug discovery and development.

An Overview of 2,3,4,5 Tetrahydro 1,5 Benzothiazepine As a Research Focal Point

Within the broader family of benzothiazepines, the saturated derivative, 2,3,4,5-Tetrahydro-1,5-benzothiazepine, has emerged as a significant focus of contemporary research. This specific scaffold serves as a foundational building block for the synthesis of a multitude of novel chemical entities with diverse potential applications.

The synthesis of this compound and its derivatives has been a subject of considerable investigation. Researchers have explored various synthetic routes to access this core structure, often as a precursor to more complex molecules. For instance, studies have detailed the synthesis of N-substituted derivatives of 2,3,4,5-tetrahydro ontosight.aimdpi.combenzo[f]thiazepines to evaluate their potential as calcium channel antagonists. nih.gov

The chemical properties of the this compound core make it an attractive starting point for chemical library synthesis. Its structure consists of a benzene (B151609) ring fused to a fully saturated seven-membered ring containing both nitrogen and sulfur heteroatoms. ontosight.ai This saturated ring system allows for greater conformational flexibility compared to its unsaturated counterparts, which can be advantageous for optimizing interactions with biological targets.

Recent research has highlighted the potential of derivatives built upon the this compound framework in various therapeutic areas. For example, specific derivatives have been investigated for their anticancer activity, with some compounds showing promising results in preclinical studies. nih.gov Furthermore, the core structure has been incorporated into molecules designed as potential ACE inhibitors and α-glucosidase inhibitors, indicating its broad applicability in medicinal chemistry. acs.orgderpharmachemica.com

Below is a table summarizing key information about the parent compound:

| Property | Value |

| Chemical Formula | C9H11NS |

| IUPAC Name | This compound |

| Molecular Weight | 165.26 g/mol |

| General Class | Heterocyclic Compound |

| Core Structure | Benzothiazepine (B8601423) |

The following table details some of the research areas where derivatives of this compound have been investigated:

| Research Area | Example of Investigated Activity |

| Cardiovascular | Calcium channel antagonism |

| Oncology | Anticancer activity |

| Metabolic Disorders | α-Glucosidase inhibition |

| Hypertension | Angiotensin-converting enzyme (ACE) inhibition |

The continued exploration of the this compound scaffold is poised to uncover new chemical entities with significant scientific and therapeutic value.

Synthetic Methodologies for 2,3,4,5-Tetrahydro-1,5-benzothiazepines

The construction of the this compound scaffold, a core structure in several pharmacologically significant molecules, is achieved through various synthetic strategies. These methods primarily focus on the formation of the seven-membered thiazepine ring fused to a benzene ring. Key approaches include the expansion of smaller ring systems and the direct cyclization or annulation of acyclic precursors.

Chemical Transformations and Derivatization of 2,3,4,5 Tetrahydro 1,5 Benzothiazepines

Functionalization of the Benzothiazepine (B8601423) Ring System

The 2,3,4,5-tetrahydro-1,5-benzothiazepine core offers several sites for chemical modification, including the nitrogen atom of the thiazepine ring and the fused aromatic ring. Functionalization at these positions allows for the synthesis of a diverse library of compounds.

One common strategy for functionalization is N-acylation of the secondary amine within the thiazepine ring. This reaction typically involves treating the parent benzothiazepine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For instance, new derivatives have been synthesized by reacting 2,3,4,5-tetrahydro- researchgate.netsioc-journal.cnbenzo[f]thiazepines with reagents like 5-morpholinopentanoyl chloride to introduce a long-chain substituent on the nitrogen atom. nih.gov This type of modification can significantly alter the molecule's physical and chemical properties.

Another key site for functionalization is the benzene (B151609) ring. As a fused aromatic system, it is amenable to electrophilic aromatic substitution reactions. While direct examples on the this compound are less common in readily available literature, analogous structures such as 1,5-benzodiazepines undergo reactions like nitration. researchgate.net In these cases, treatment with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) can introduce a nitro group onto the aromatic ring, typically at positions para to the activating amino group, subject to the influence of other substituents. researchgate.net The reactivity and regioselectivity of such substitutions on the benzothiazepine ring would similarly depend on the reaction conditions and the electronic nature of the existing substituents.

These functionalization reactions are crucial for tuning the molecule's characteristics and for providing handles for further chemical transformations.

Introduction of Heterocyclic Moieties (e.g., Tetrazole, Triazole)

Incorporating additional heterocyclic rings onto the this compound framework is a prominent strategy for creating novel and structurally complex molecules. ugent.be Among the most explored additions are nitrogen-rich heterocycles like tetrazoles and triazoles.

Tetrazole Derivatives: A series of tetrazole-containing 1,5-benzothiazepines have been synthesized, starting from chalcone (B49325) precursors. eurjchem.comresearchgate.net The general synthesis involves the reaction of substituted 2-aminothiophenols with chalcones bearing a tetrazole moiety. For example, chalcones derived from 4-(1H-tetrazol-5-yl)acetophenone can be cyclized with 2-aminothiophenol (B119425) in the presence of an acid catalyst to yield 2,3-dihydro-1,5-benzothiazepine derivatives. Subsequent reduction of the imine bond in the thiazepine ring can then produce the fully saturated this compound scaffold. researchgate.net

Triazole Derivatives: The synthesis of triazole-benzothiazepine hybrids has also been extensively investigated. sioc-journal.cnccspublishing.org.cn One approach involves a multi-step synthesis starting from 3-chloro-1-arylpropan-1-ones. These precursors are reacted with 1H-1,2,4-triazole to form a triazolyl-substituted ketone, which is then converted into a chalcone. The subsequent condensation of this chalcone with a substituted 2-aminothiophenol yields the desired 1,5-benzothiazepine (B1259763) ring fused with a triazole-containing substituent. Depending on the reaction conditions and the structure of the reactants, different isomers, such as 2,3-dihydro- or 2,5-dihydro-1,5-benzothiazepines, can be formed. sioc-journal.cn Further reduction steps can be employed to obtain the 2,3,4,5-tetrahydro derivatives. For example, 3-(1H-1,2,3-triazolyl)-4-aryl-2,3,4,5-tetrahydro-1,5-benzothiazepines have been successfully synthesized and characterized. ccspublishing.org.cn

The table below summarizes examples of synthesized benzothiazepine derivatives featuring heterocyclic moieties.

| Starting Material (Chalcone) | Heterocyclic Moiety | Resulting Benzothiazepine Derivative |

| 1-(4-(1H-tetrazol-5-yl)phenyl)-3-phenylprop-2-en-1-one | Tetrazole | 2-phenyl-4-(4-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1,5-benzothiazepine |

| 1-phenyl-3-(4-(1H-1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one | Triazole | 4-phenyl-2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-dihydro-1,5-benzothiazepine |

| 3-(1H-1,2,3-triazol-1-yl)-1,3-diarylprop-2-en-1-one | 1,2,3-Triazole | 3-(1H-1,2,3-triazolyl)-4-aryl-2,3,4,5-tetrahydro-1,5-benzothiazepine |

Formation of Phosphonate (B1237965) Derivatives (e.g., α-Aminophosphonates)

The introduction of a phosphonate group can significantly influence the biological properties of a molecule, and methods exist to create such derivatives from heterocyclic amines. The formation of α-aminophosphonates from the this compound scaffold is a plausible transformation, given the presence of the secondary amine in the thiazepine ring.

The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. nih.gov This is a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). For this compound, the reaction would involve the secondary amine of the ring, an appropriate carbonyl compound, and a phosphite source like diethyl phosphite. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the nucleophilic phosphite to form the C-P bond, yielding the α-aminophosphonate derivative. nih.gov

While specific examples of the Kabachnik-Fields reaction on this compound are not prominently detailed in the literature, the reaction is well-established for a wide range of cyclic secondary amines. Furthermore, closely related structures have been shown to undergo phosphonylation. For instance, 4-benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzothiazepines have been successfully reacted with triethyl phosphite in the presence of a Lewis acid to achieve nucleophilic substitution of the benzotriazolyl group with a diethylphosphonate moiety. rsc.org This demonstrates the feasibility of forming C-P bonds within this class of compounds.

The general scheme for the formation of an α-aminophosphonate derivative from a cyclic amine is presented in the table below.

| Reaction Type | Reactants | Product |

| Kabachnik-Fields Reaction | This compound, Aldehyde (R-CHO), Dialkyl phosphite ((R'O)₂P(O)H) | Dialkyl ((2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)(R)methyl)phosphonate |

| Nucleophilic Substitution | 4-Substituted-2,3,4,5-tetrahydro-1,4-benzothiazepine | 4-Phosphonylmethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine |

These transformations highlight the chemical tractability of the this compound system and provide pathways to novel phosphonate-containing derivatives.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of tetrahydro-1,5-benzothiazepines provide characteristic signals that can be assigned to specific atoms within the molecule. In the ¹H NMR spectrum of related 1,4-benzothiazepines, the methylene (B1212753) protons of the heterocyclic ring (at positions 2 and 3) typically appear as multiplets between 2.71 and 3.45 ppm, while the proton at position 5, being adjacent to the nitrogen atom, is deshielded and appears as a singlet further downfield, in the region of 4.09–4.26 ppm. rsc.org The aromatic protons of the fused benzene (B151609) ring produce signals in the expected aromatic region of the spectrum.

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Assignments are often confirmed through a combination of chemical shift theory, comparison with model compounds, and two-dimensional NMR experiments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Tetrahydro-1,5-benzothiazepine Scaffolds Note: Chemical shifts (δ) are highly dependent on the solvent and the specific substituents on the core structure. The data below is a generalized representation based on reported values for various derivatives.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methylene Protons (C2-H₂, C3-H₂) | ~2.5 - 3.5 (multiplets) | ~30 - 50 |

| Methylene Protons (C4-H₂) | ~3.0 - 4.0 (multiplets) | ~45 - 60 |

| Amine Proton (N5-H) | Variable, broad singlet | - |

| Aromatic Protons (Ar-H) | ~6.5 - 7.5 (multiplets) | ~120 - 140 |

| Quaternary Aromatic Carbons (Ar-C) | - | ~130 - 150 |

To unambiguously assign the ¹H and ¹³C signals and to understand spatial relationships, various two-dimensional (2D) NMR techniques are employed. rsc.orgrsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons at C-2, C-3, and C-4, helping to trace the connectivity within the seven-membered ring. rsc.org

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals. rsc.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons, regardless of whether they are connected through bonds. It is particularly valuable for determining stereochemistry and conformation by showing through-space interactions between different parts of the molecule. rsc.orgrsc.org

The seven-membered thiazepine ring in this compound is not planar and can exist in various conformations, such as chair and boat forms. capes.gov.br Variable temperature (VT) NMR studies are a powerful tool for investigating the dynamic equilibrium between these conformers. rsc.orgrsc.orgrsc.org

By recording NMR spectra at different temperatures, researchers can observe changes in signal shape and position. At room temperature, if the interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. researchgate.net As the temperature is lowered, this interconversion slows down, and the signals for the individual conformers may become distinct. Analysis of these spectra can provide thermodynamic data, such as the energy barrier for the ring inversion process, which is often in the range of 10-11 kcal mol⁻¹ for related seven-membered heterocyclic systems. rsc.orgrsc.org These studies have shown that substituted 1,5-benzothiazepines often exist in puckered chair conformations. capes.gov.br

Vibrational Spectroscopy (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.org For instance, the presence of an N-H bond in the parent compound gives rise to a characteristic stretching vibration. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. nih.govinnovareacademics.in

Table 2: Characteristic FT-IR Absorption Bands for the this compound Structure

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Secondary amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene ring C-H bonds |

| Aliphatic C-H Stretch | 2850 - 2960 | Methylene (CH₂) groups |

| C=C Stretch | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-N Stretch | 1250 - 1350 | Amine C-N bond |

| C-S Stretch | 600 - 800 | Thioether C-S bond |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. acs.orgchemguide.co.uk

Under electron ionization (EI), 2,3,4,5-tetrahydro-1,5-benzothiazepines typically show a distinct molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation of these molecules generally follows several common pathways. nih.govscholarsportal.info A significant fragmentation route involves the cleavage of the seven-membered ring, leading to the formation of stable ions like the benzothiazole (B30560) cation. scholarsportal.info Another common fragmentation involves the loss of radicals from the saturated portion of the heterocyclic ring. nih.gov The difference in fragmentation patterns between dihydro- and tetrahydro-1,5-benzothiazepines can be diagnostically useful; for example, a phenylallylhydroxybenzene cation is observed in tetrahydro derivatives but not in their dihydro counterparts. nih.gov

Table 3: Common Fragment Ions in the Mass Spectrum of Tetrahydro-1,5-benzothiazepines

| Fragmentation Process | Resulting Ion Structure/Formula | Significance |

| Molecular Ion | [C₉H₁₁NS]⁺ | Confirms molecular weight. |

| Loss of SH radical | [M - SH]⁺ | A common feature in sulfur-containing heterocycles. scholarsportal.info |

| Ring Cleavage and Rearrangement | Benzothiazole cation | Indicates the core benzothiazepine (B8601423) structure. scholarsportal.info |

| Cleavage of the heterocyclic ring | Phenylallylhydroxybenzene cation | A characteristic fragment for tetrahydro derivatives. nih.gov |

X-ray Crystallography for Absolute Configuration and Conformation

While NMR provides information about molecular conformation in solution, single-crystal X-ray crystallography provides the most definitive and precise picture of the three-dimensional structure of a molecule in the solid state. rsc.orgnih.gov This technique has been used to determine the absolute configuration of chiral centers and the precise conformation of the heterocyclic ring in various derivatives of this compound.

X-ray diffraction studies on derivatives have confirmed that the seven-membered thiazepine ring is non-planar and adopts a specific conformation. researchgate.net For 2,3,4,5-tetrahydro-r-2,c-4-diphenyl-1,5-benzothiazepine, a twist-boat conformation of the thiazepine ring was confirmed. researchgate.net In another N-nitroso derivative, the seven-membered ring was also found to be in a twist-boat conformation. researchgate.net This data, including precise bond lengths, bond angles, and torsional angles, is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Computational and Theoretical Investigations of 2,3,4,5 Tetrahydro 1,5 Benzothiazepines

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the behavior of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives at the atomic level, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique frequently used to predict the binding orientation of small molecules within the active site of a target protein. Studies on 1,5-benzothiazepine (B1259763) derivatives have utilized this approach to elucidate their mechanism of action against various biological targets.

For instance, docking studies have identified potential therapeutic targets for 1,5-benzothiazepine derivatives, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), Dimethylglycine dehydrogenase (DMGDH), and Histamine N-methyltransferase (HNMT). jksus.orgdoaj.org In silico screening has also pointed to human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β, and human mitogen-activated protein kinase 1 as potential targets. nih.govmdpi.com

Detailed interaction analyses reveal the specific binding modes of these ligands. Docking simulations of 1,5-benzothiazepine derivatives with kinase enzymes showed interactions with key residues such as Phe 201, Leu 40, Phe 170, and Tyr 206 through both hydrogen bonding and non-hydrogen bonding interactions. nih.gov The hydrogen bond lengths in these complexes were found to be in the range of 1.93 to 2.85 Å. nih.gov Similarly, docking of 1,5-benzothiazepine chalcone (B49325) derivatives into the active site of the Zika virus helicase has been explored to understand their potential as antiviral agents. Further studies on α-glucosidase inhibitors have also used molecular docking to investigate the interactions between 2,3-dihydro-1,5-benzothiazepine derivatives and the enzyme's active site. researchgate.netacs.org

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 1,5-Benzothiazepines | Kinase Enzymes | Phe 201, Leu 40, Phe 170, Tyr 206, Asp 300, Thr 66, Leu 138 | H-bonding and non-H bonding | nih.gov |

| 1,5-Benzothiazepines | 4-hydroxyphenylpyruvate dioxygenase (HPPD), Dimethylglycine dehydrogenase (DMGDH) | Not specified | Binding energy calculation | jksus.orgdoaj.org |

| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | Active site residues | Binding modes | researchgate.netacs.org |

| 1,5-Benzothiazepine Chalcones | Zika Virus Helicase | Not specified | Binding free energy calculation |

The seven-membered thiazepine ring is the structural core of these compounds, and its conformational flexibility is crucial for biological activity. Theoretical calculations, often corroborated by experimental data like X-ray crystallography, have been employed to determine the preferred conformations.

Studies have shown that the seven-membered ring in 1,5-benzothiazepine derivatives can adopt several low-energy conformations. A single-crystal X-ray diffraction study of 2,3,4,5-tetrahydro-r-2,c-4-diphenyl-1,5-benzothiazepine confirmed a twist-boat conformation for the thiazepine ring. researchgate.net This conformation is also observed in other derivatives, where the central seven-membered heterocyclic ring adopts a twist-boat shape. researchgate.net In other cases, such as for certain 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo mdpi.orgnih.govthiazepines, the seven-membered ring deviates from coplanarity with the fused benzene (B151609) ring, adopting a nearly perfect staggered conformation. nih.gov For the related 2,3,4,5-tetrahydro-1,5-benzodiazepinone structure, computational studies revealed that the diazepine (B8756704) skeleton can adopt either a chair or a twist conformation, depending on the substituents. mdpi.org

| Derivative Type | Observed Conformation | Method | Reference |

|---|---|---|---|

| 2,3,4,5-Tetrahydro-r-2,c-4-diphenyl-1,5-benzothiazepine | Twist-boat | X-ray crystallography | researchgate.net |

| Substituted 2,3-dihydro-1,5-benzothiazepines | Twist-boat | Not specified | researchgate.net |

| 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo mdpi.orgnih.govthiazepine | Staggered | Spectroscopy & DFT | nih.gov |

| Substituted 2,3,4,5-tetrahydro-1,5-benzodiazepinones (related structure) | Chair or Twist | DFT calculations | mdpi.org |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time. nih.gov These simulations provide valuable information on the conformational balance and the persistence of key interactions. jksus.org

MD simulations of docked 1,5-benzothiazepine derivatives are performed to validate the docking poses and assess the stability of the complex. jksus.org Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). jksus.orgresearchgate.net Stable RMSD values for the protein and ligand indicate that the complex remains in a stable conformational state throughout the simulation. mdpi.com For example, MD simulations confirmed that certain 1,5-benzothiazepine derivatives formed stable complexes with the Zika virus helicase, with crucial hydrogen bonds being maintained over the course of the simulation. The stability of a ligand-receptor complex is often investigated by monitoring the binding connections, such as hydrogen bonds, between the protein and the ligand during the simulation. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules, such as their geometry and electronic structure.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,5-benzothiazepine derivatives, this is crucial for understanding their inherent shape and conformational preferences.

Full geometry optimization of related substituted 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones has been performed using DFT calculations at the B3LYP/STO-4G level. mdpi.org Such calculations have shown that the benzene ring fused to the seven-membered ring typically maintains a planar conformation. mdpi.org Gas-phase computations at the B3LYP/LANL2DZ level of theory have also been used to corroborate structures determined by experimental methods. nih.gov In addition to quantum methods, molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF), are also used for energy optimization of these molecules, particularly before docking studies. nih.gov

Analysis of the electronic structure provides insights into the charge distribution, reactivity, and spectroscopic properties of a molecule. Quantum chemical calculations are employed to determine properties like molecular orbitals and electrostatic potential.

Studies on the related benzodiazepinone systems have used quantum calculations to analyze charge density, frontier molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO), and electrostatic potential (ESP) charges. mdpi.org This analysis helps to predict the reactivity and regioselectivity of the molecule in chemical reactions, such as electrophilic aromatic substitution. mdpi.org For example, the electron population density in the HOMO-1 orbital and the distribution of ESP charges were calculated to predict which positions on the aromatic ring would be most attractive to electrophiles. mdpi.org Density functional theory has also been used more broadly to predict the electronic properties of active 1,5-benzothiazepine ligands. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling explores the link between the chemical structure of a compound and its biological activity. Through computational techniques, SAR studies can elucidate the key molecular features responsible for a compound's therapeutic effects, thereby facilitating the rational design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that govern their efficacy.

A QSAR study was conducted on a series of 2,3-dihydro-1,5-benzothiazepine derivatives to investigate the correlation between their antihyperglycemic activity and their physicochemical properties. The study focused on their potential as α-glucosidase inhibitors. The analysis revealed a strong correlation between the structural features of the synthesized compounds and their inhibitory activity against the α-glucosidase enzyme. The resulting QSAR model demonstrated good predictive power, with a correlation coefficient (r) value of 0.9553, indicating a robust relationship between the experimental and theoretical results. acs.org This high correlation suggests that the model can be effectively used to predict the α-glucosidase inhibitory activity of new benzothiazepine (B8601423) derivatives, thereby guiding the design of more potent antidiabetic agents. acs.org

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. These methods are used to generate contour maps that visualize the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules, providing insights for structural modification.

Based on a review of the available scientific literature, specific CoMFA and CoMSIA studies focused exclusively on the this compound scaffold have not been prominently reported. While these methodologies are widely applied in drug design for various heterocyclic systems, dedicated research applying them to this particular class of compounds to generate specific 3D-QSAR models is not readily found in published studies.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with desired therapeutic activities.

In a study involving novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine derivatives, pharmacophore-based modeling was used to identify the structural features responsible for their anticancer activity against colon and breast cancer cell lines and their inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.gov The analysis, performed using Schrödinger's PHASE™ software, successfully identified a five-point pharmacophore model with the features AHHRR. researchgate.netnih.gov This model provides valuable insights into the structural requirements for the observed anticancer activity, and the findings were consistent with the in vitro experimental data. nih.gov

The identified pharmacophore model consists of one hydrogen bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R). researchgate.net This AHHRR model can serve as a crucial tool for the virtual screening of compound libraries to identify new potential anticancer agents and for guiding the synthesis of novel benzothiazepine derivatives with enhanced efficacy. researchgate.netnih.gov

Table 1: Features of the AHHRR Pharmacophore Model for Anticancer Activity

| Feature ID | Feature Type |

|---|---|

| A1 | Hydrogen Bond Acceptor |

| H2 | Hydrophobic |

| H3 | Hydrophobic |

| R4 | Aromatic Ring |

In Silico ADMET Studies (Theoretical Aspects of Drug-Likeness)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical in the early stages of drug discovery to predict the pharmacokinetic and safety profiles of potential drug candidates. These computational predictions help in identifying compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures.

Similarly, an in silico pharmacokinetic analysis of newly synthesized 1,5-benzothiazepine scaffolds was performed to compute parameters such as lipophilicity (CLogP), molecular weight, and topological polar surface area (TPSA). These predictions are essential for establishing the potential for oral bioavailability and good drug-like characteristics, helping to prioritize compounds for further development.

Table 2: Summary of Predicted ADMET Properties for Select 1,5-Benzothiazepine Derivatives

| Study Focus | Key Parameters Evaluated | General Findings |

|---|---|---|

| Anticonvulsant Agents | Lipinski's Rule Compliance | The most active derivatives showed satisfactory results and followed Lipinski's rule. |

| Anticancer Agents | Drug-Likeness Behavior | The most potent hybrid compound exhibited favorable drug-likeness characteristics. |

| General Scaffolds | CLogP, Molecular Weight, TPSA | Derivatives were evaluated for properties essential for oral drug-like behavior. |

Research Applications As a Molecular Scaffold

Design and Discovery of Enzyme Inhibitors

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

The 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold has been explored for its potential in developing inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes. nih.gov Dysregulation of GSK-3β activity is associated with various pathologies, including cancer. researchgate.netrsc.org

In one study, novel 1,5-benzothiazepine (B1259763) derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. nih.gov Subsequent in silico screening identified GSK-3β as a potential target protein for these compounds. nih.gov The study highlighted that specific substitutions on the benzothiazepine (B8601423) core could significantly influence the biological activity. nih.gov For instance, halogenated phenyl substitutions at the second position of the benzothiazepine ring were found to enhance cytotoxic effects, a finding supported by molecular docking simulations that showed favorable binding interactions with the target protein. nih.gov

Other Enzyme Targets (e.g., Farnesyltransferase, Proteases)

While the primary focus of many studies on this compound derivatives has been on targets like GSK-3β and calcium channels, the scaffold's versatility extends to other enzyme systems. ontosight.ai For instance, the related 1,4-benzodiazepine (B1214927) scaffold has been successfully utilized to develop potent farnesyltransferase inhibitors. researchgate.netnih.gov This suggests the potential of the structurally similar 1,5-benzothiazepine core to be adapted for the design of inhibitors for this enzyme, which is a key target in cancer therapy.

The broad applicability of the 1,5-benzothiazepine scaffold is further underscored by its use in developing compounds with a wide array of biological activities, including enzyme inhibition. ugent.bechemrevlett.com These activities often stem from the specific substitution patterns around the core structure, which can be tailored to interact with the active sites of various enzymes. derpharmachemica.com

Scaffold for Novel Chemical Entity Design

The this compound nucleus is a cornerstone in the design of new chemical entities (NCEs) due to its favorable physicochemical properties and synthetic accessibility. nih.govresearchgate.net Its three-dimensional structure provides a versatile framework that can be readily functionalized to explore chemical space and optimize interactions with biological targets. ontosight.ai

The synthesis of 1,5-benzothiazepine derivatives often involves the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, a method that allows for the introduction of a wide variety of substituents. researchgate.netnih.gov This synthetic tractability has enabled the creation of extensive libraries of compounds for screening against different biological targets. nih.gov The development of green synthetic methods, such as using polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable solvent, has further enhanced the accessibility of these compounds for research. nih.gov

The therapeutic potential of this scaffold is evidenced by the number of clinically used drugs that contain the 1,5-benzothiazepine core, such as Diltiazem and Quetiapine, which are used for cardiovascular and central nervous system disorders, respectively. derpharmachemica.com This clinical success continues to inspire the use of this scaffold in the development of new drugs for a range of diseases. nih.gov

Investigation of Ligand-Biological Target Interactions (Non-Clinical Focus)

The this compound scaffold is also a valuable tool for fundamental research into ligand-biological target interactions. By systematically modifying the substituents on the benzothiazepine ring and observing the effects on biological activity, researchers can elucidate the key molecular interactions that govern binding affinity and selectivity. nih.gov

Molecular docking studies are frequently employed to complement experimental findings, providing insights into the binding modes of this compound derivatives with their target proteins. nih.govnih.gov These computational models can help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective ligands. For example, docking studies with GSK-3β have shown that halogenated phenyl groups on the benzothiazepine scaffold can engage in favorable hydrophobic interactions within the enzyme's active site. nih.gov

Stereochemical Influence on Biological Activity

The stereochemistry of the this compound scaffold can have a profound impact on its biological activity. The seven-membered thiazepine ring is chiral, and the spatial arrangement of substituents can significantly influence how a molecule interacts with its biological target.

For instance, in the development of a series of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors, the final compounds were obtained as racemates. acs.org It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. The synthesis of specific stereoisomers of 1,5-benzothiazepine derivatives is an active area of research, as it can lead to the development of more potent and safer drugs. researchgate.net The asymmetric synthesis of these compounds allows for the investigation of the biological activity of individual enantiomers, which is crucial for understanding the stereochemical requirements for optimal target engagement.

Influence of Substituent Effects on Molecular Interactions and Scaffold Performance

Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups onto the benzothiazepine nucleus can dramatically alter its biological activity. For example, in a study of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives as tyrosinase inhibitors, it was found that the type and position of substituents on the phenyl rings had a significant impact on the compound's inhibitory activity. nih.gov Specifically, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring at the second position of the benzothiazepine core was found to significantly improve anticancer activity in another study. nih.gov This enhancement was attributed to the electron-withdrawing nature of the halogens, which can influence the electronic distribution of the entire molecule and its binding affinity for the target protein. nih.gov

Q & A

Q. What are the common synthetic routes for 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including reductive cyclization of nitro precursors (e.g., 3-(o-nitrophenylamino)propionic acids) to form the benzothiazepine core . Alternatively, 1,2,4-oxadiazole-mediated protocols enable efficient cyclization by reacting unsaturated acylbenzotriazoles with 2-aminobenzothiols under mild conditions, yielding enantiomerically enriched derivatives with moderate-to-high yields . Key considerations include solvent polarity, catalyst selection, and temperature control to optimize regioselectivity.

Q. How is the crystal structure of this compound derivatives determined, and what conformational insights does it provide?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, the boat conformation of the seven-membered ring was confirmed in derivatives like N-nitroso-2,3,4,5-tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine, where sulfur atoms induce torsional distortion (deviation: -34.4° from ideal tetrahedral angles) . Such conformational analysis informs structure-activity relationships (SAR), as substituent positioning impacts interactions with biological targets like calcium channels .

Q. What initial biological screening approaches are used for benzothiazepine derivatives?

- Methodological Answer : Derivatives are screened for anticonvulsant or anticancer activity via in vitro assays. For anticonvulsants, docking studies against GABA receptors (PDB: 3IP9) prioritize candidates with high affinity for hydrophobic pockets and hydrogen-bonding residues . Anticancer evaluation involves MCF-7 cell line viability assays, complemented by molecular docking to assess interactions with EGFR or survivin pathways .

Advanced Research Questions

Q. How can in silico methods design 1,5-benzothiazepine derivatives with targeted biological activity?

- Methodological Answer : Computational workflows integrate molecular docking (e.g., V-Life MDS 4.3, AutoDock) and molecular dynamics to predict binding affinities. For AMPK-targeted derivatives, virtual screening of 300 substituents identifies hits with optimal interactions at catalytic sites (e.g., hydrogen bonds with Lys29, Asp157) . ADMET prediction tools (SwissADME, pkCSM) filter candidates for drug-likeness, followed by experimental validation in cell-based assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects. Mitigation includes:

- Cross-validating docking results with multiple software (e.g., Glide, GOLD).

- Adjusting protonation states and solvation parameters in molecular dynamics simulations.

- Experimental validation via isothermal titration calorimetry (ITC) to measure binding constants .

Q. How does conformational flexibility influence the mitochondrial activity of benzothiazepine derivatives?

- Methodological Answer : Substituents on the benzothiazepine ring (e.g., p-nitro groups) mimic calcium antagonists like diltiazem, stabilizing boat conformations that enhance mitochondrial membrane interactions . Torsional strain from sulfur atoms alters binding kinetics, assessed via comparative molecular field analysis (CoMFA) and free-energy perturbation simulations .

Q. What analytical techniques ensure purity and stability of benzothiazepine derivatives during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors impurities (<0.5% per ICH guidelines). Stability studies under accelerated conditions (40°C/75% RH) identify degradation products, while LC-MS confirms molecular integrity .

Methodological Challenges & Innovations

Q. How are structure-activity relationships (SAR) established for benzothiazepine-based enzyme inhibitors?

- Methodological Answer : SAR studies combine synthetic diversification (e.g., introducing sulfanyl or methanesulfonyl groups) with enzymatic assays. For instance, 4-(benzylsulfanyl)-7-chloro derivatives are tested for antimalarial activity via Plasmodium falciparum growth inhibition, while QSAR models correlate electronic parameters (Hammett σ) with IC50 values .

Q. What role do benzothiazepine derivatives play in calcium channel modulation?

- Methodological Answer : Derivatives like CGP-37157 act as mitochondrial Na+/Ca2+ exchange inhibitors, assessed via patch-clamp electrophysiology in atrial myocytes. Contradictory data (e.g., L-type Ca2+ channel inhibition vs. RyR activation) are resolved using selective channel blockers (e.g., nifedipine) and calcium imaging .

Q. How are inclusion complexes used to enhance benzothiazepine bioavailability?

- Methodological Answer :

Cyclodextrin (CD) complexes improve solubility and stability. For example, γ-CD encapsulation of AMPK-targeted derivatives increases aqueous solubility 10-fold, validated via phase-solubility studies and NMR-based binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.